molecular formula C16H23N5O3 B2844047 5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034204-50-5

5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2844047
CAS RN: 2034204-50-5
M. Wt: 333.392
InChI Key: JAODXJGRDSPOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Antimicrobial Evaluation

  • Compounds related to 5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one have been evaluated for their antimicrobial and antifungal activities. This includes the study of various derivatives, showcasing their potential in antimicrobial research (Othman, 2013).

Heterocyclic Synthesis

  • Research indicates the utility of enaminonitriles in the synthesis of novel heterocyclic compounds, including derivatives structurally similar to the queried compound. These derivatives have potential applications in various fields of chemistry and medicinal research (Fadda et al., 2012).

Synthesis of Functionalized Compounds

  • The synthesis and characterization of highly functionalized compounds, including those resembling the queried compound, have been documented. This research is crucial for developing new pharmaceuticals and materials (Sil et al., 2004).

Transformations in Heterocyclic Chemistry

  • Transformations of compounds with similar structures into various heterocyclic derivatives have been described, highlighting the versatility and significance of these compounds in organic synthesis (Kolar et al., 1996).

Inhibition of Bacterial Biofilms

  • Novel compounds structurally related to the queried chemical have been synthesized and evaluated for their antibacterial efficacy, specifically in inhibiting bacterial biofilms. This research contributes to the development of new antibacterial agents (Mekky & Sanad, 2020).

Molecular Structure Analysis

  • Studies involving the synthesis and molecular structure investigation of triazine derivatives incorporating pyrazole/piperidine moieties offer insights into the structural properties of related compounds (Shawish et al., 2021).

Anodic Oxidation Studies

  • Research on the anodic oxidation of compounds with structural similarities provides valuable information about their electrochemical properties, which is crucial for applications in materials science and electrochemistry (Hagen et al., 1987).

properties

IUPAC Name

5-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-20(2)14-15(18-8-7-17-14)24-11-4-3-9-21(10-11)16(23)12-5-6-13(22)19-12/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAODXJGRDSPOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.